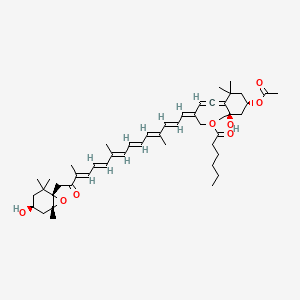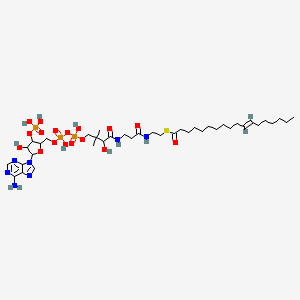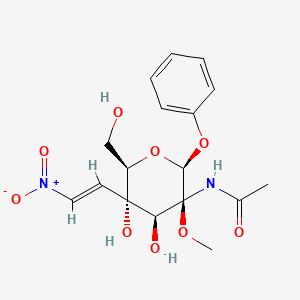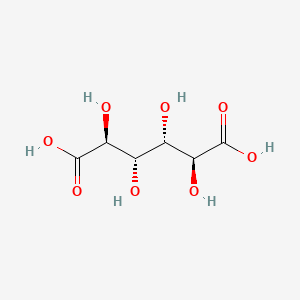
D-mannaric acid
Descripción general
Descripción
D-mannaric acid is the D-enantiomer of mannaric acid. It is a conjugate acid of a D-mannarate(1-). It is an enantiomer of a L-mannaric acid.
Aplicaciones Científicas De Investigación
Metabolic Conversion in Mammalian Systems :D-mannaric acid can be formed in human systems. For instance, Matsui, Okada, and Ishidate (1969) found that D-mannaric acid was produced in human urine following the oral administration of D-mannuronolactone. This demonstrates the body's ability to convert certain substances into D-mannaric acid (Matsui, Okada, & Ishidate, 1969).
Biochemical Engineering of Sialic Acid :Keppler et al. (2001) discuss the role of D-mannaric acid in the biochemical engineering of the N-acyl side chain of sialic acid. This has implications in cell-cell recognition and the interaction of viruses with host cell receptors (Keppler et al., 2001).
Photosynthetic Production of Mannitol from CO2 :Jacobsen and Frigaard (2014) conducted a study on the photosynthetic production of mannitol, a derivative of D-mannaric acid, from CO2 in cyanobacteria. This research has potential applications in the biosynthesis of valuable sugars from CO2 (Jacobsen & Frigaard, 2014).
Coordination Compounds with Metal Ions :The coordination of D-mannaric acid with tungsten(VI) oxoions and molybdenum(VI) has been studied by Ramos et al. (1994). Such coordination compounds have potential applications in chemistry and materials science (Ramos et al., 1994a), (Ramos et al., 1994b).
Synthesis of Polymers and Compounds :Carpenter et al. (2013) and Mancera et al. (2003) have explored the synthesis of compounds and polymers from D-mannaric acid, showcasing its versatility in materials science (Carpenter, Hardcastle, & Kiely, 2013), (Mancera, Roffé, Rivas, & Galbis, 2003).
Regulation of Polysialic Acid Biosynthesis :Revilla‐Nuin et al. (1998) found that N‐acetyl‐d‐mannosamine, a precursor of D-mannaric acid, can regulate the biosynthesis of capsular polysialic acid in bacteria, influencing bacterial growth (Revilla‐Nuin, Rodríguez-Aparicio, Ferrero, & Reglero, 1998).
Biological and Therapeutic Applications :Athari Nik Azm et al. (2017) and Zhang et al. (2017) have shown the potential of D-mannaric acid in medical applications, such as in the treatment of Alzheimer’s disease and its role in immune responses (Athari Nik Azm et al., 2017), (Zhang et al., 2017).
Industrial Applications :Hu et al. (2016) review the industrial applications of D-mannose, which can be linked to the use and study of D-mannaric acid as a component of glycoproteins and polysaccharides (Hu, Shi, Zhang, Miao, Zhang, & Jiang, 2016).
Virus-Receptor Interactions :Keppler et al. (1995) investigated how sialic acid precursor analogs, related to D-mannaric acid, can modulate virus-receptor interactions, which is crucial for understanding viral infections (Keppler et al., 1995).
Anti-Inflammatory Properties :Research by Fattahi et al. (2015), Crupi and Cuzzocrea (2018), and Mirshafiey et al. (2007) highlights the anti-inflammatory properties of D-mannuronic acid in various experimental models, suggesting its potential as a therapeutic agent (Fattahi et al., 2015), (Crupi & Cuzzocrea, 2018), (Mirshafiey et al., 2007).
Propiedades
Nombre del producto |
D-mannaric acid |
|---|---|
Fórmula molecular |
C6H10O8 |
Peso molecular |
210.14 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m0/s1 |
Clave InChI |
DSLZVSRJTYRBFB-LDHWTSMMSA-N |
SMILES isomérico |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
SMILES canónico |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Sinónimos |
mannaric acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)
![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)

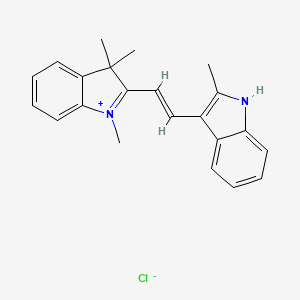
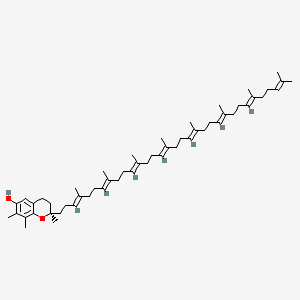
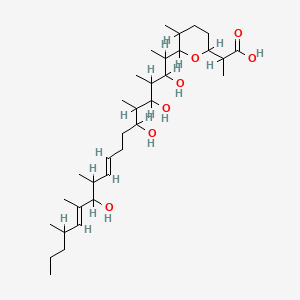
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)



